molecular formula C25H30BClO2 B13148790 (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid CAS No. 851119-07-8

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid

Katalognummer: B13148790
CAS-Nummer: 851119-07-8
Molekulargewicht: 408.8 g/mol
InChI-Schlüssel: MROQLOLHADUCIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid is a chemical compound with the molecular formula C25H30BClO2 and a molecular weight of 408.77 g/mol . This compound is known for its unique structure, which includes a boronic acid functional group attached to a fluorenyl moiety substituted with a chlorine atom and two cyclohexyl groups. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the following steps:

Analyse Chemischer Reaktionen

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.

    Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Wirkmechanismus

The mechanism of action of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the fluorenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products .

Vergleich Mit ähnlichen Verbindungen

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid can be compared with other boronic acids, such as:

Eigenschaften

CAS-Nummer

851119-07-8

Molekularformel

C25H30BClO2

Molekulargewicht

408.8 g/mol

IUPAC-Name

(7-chloro-9,9-dicyclohexylfluoren-2-yl)boronic acid

InChI

InChI=1S/C25H30BClO2/c27-20-12-14-22-21-13-11-19(26(28)29)15-23(21)25(24(22)16-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-18,28-29H,1-10H2

InChI-Schlüssel

MROQLOLHADUCIW-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C4CCCCC4)C5CCCCC5)C=C(C=C3)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.